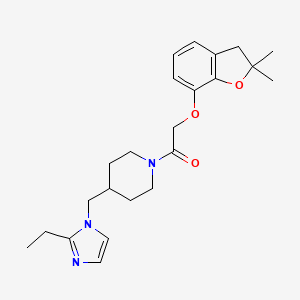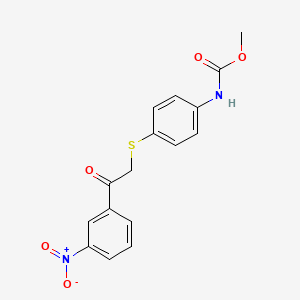![molecular formula C16H17N3OS B2820648 2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide CAS No. 2415623-44-6](/img/structure/B2820648.png)
2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-aminopyrimidine with cyclopropyl ketone derivatives followed by methylation and subsequent reaction with 2-(methylsulfanyl)phenyl is a plausible route .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyclopropyl-6-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide: shares similarities with other pyrimidine derivatives such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines.
N-[5-Acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]propanamide: is another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-cyclopropyl-6-methyl-N-(2-methylsulfanylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-9-13(18-15(17-10)11-7-8-11)16(20)19-12-5-3-4-6-14(12)21-2/h3-6,9,11H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCNWLEVLTLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2820567.png)
![Cyclobutyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2820568.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)


![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2820583.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

